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Compound of Interest

Compound Name: GCase modulator-1

Cat. No.: B10816610 Get Quote

A Comparative Guide to the Pharmacokinetics of
GCase Modulators
For Researchers, Scientists, and Drug Development Professionals

The modulation of glucocerebrosidase (GCase) activity is a promising therapeutic strategy for

Gaucher disease and Parkinson's disease. A variety of small molecules, including chaperones,

inhibitors, and activators, are in development, each with distinct pharmacokinetic profiles that

influence their therapeutic potential. This guide provides an objective comparison of the

pharmacokinetic differences between several key GCase modulators, supported by available

experimental data.

Small Molecule GCase Modulators: A
Pharmacokinetic Overview
Small molecule GCase modulators can be broadly categorized into pharmacological

chaperones, enzyme inhibitors, and enzyme activators. Chaperones, such as ambroxol and

isofagomine, are designed to bind to misfolded GCase, promoting its correct folding and

trafficking to the lysosome. Inhibitors, like venglustat, reduce the production of the GCase

substrate, glucosylceramide. Activators, including preclinical compounds like S-181 and the

clinical-stage GT-02287, aim to directly enhance the catalytic activity of GCase. The route of

administration, absorption, distribution, metabolism, and excretion of these molecules are

critical determinants of their efficacy and safety.
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Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several GCase

modulators based on data from clinical and preclinical studies.
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Modulat
or

Type Subject Dose Cmax
Tmax
(hours)

AUC
(ng·h/m
L)

Half-life
(t½)
(hours)

Venglust

at
Inhibitor

Healthy

Volunteer

s

15 mg

(single

oral

dose)

60.3 ±

17.3

ng/mL[1]

[2]

2.50[1][2]
2280 ±

697[1][2]

30.6 ±

7.40[1][2]

Healthy

Volunteer

s

2-150 mg

(single

oral

dose)

Dose-

proportio

nal

3.00–

5.50[3][4]

[5]

Dose-

proportio

nal

28.9

(pooled

geometri

c mean)

[3][4][5]

Gaucher

Disease

Type 3

Patients

15 mg

(once

daily)

58.1 ±

26.4

ng/mL

(Day 1)

2.00

(Day 1)

[6]

851 ±

282 (Day

1)[6]

~2-fold

accumula

tion at

steady

state[6]

Ambroxol
Chapero

ne

Healthy

Volunteer

s

30 mg

(single

oral

dose)

82.73 -

85.36

ng/mL

(geometri

c mean)

[3]

Not

explicitly

stated

639.41 -

678.98

(AUC0-

tlast)[3]

Not

explicitly

stated

Healthy

Volunteer

s

30 mg

(single

oral

dose)

57.3 -

61.5

ng/mL

(geometri

c mean)

[1]

Not

explicitly

stated

468.3 -

495.8

(AUCt)[1]

Not

explicitly

stated

Healthy

Volunteer

s

100 mg

(aerosol)

154.75 ±

26.12

ng/mL[4]

1.12 ±

0.34[4]

1593.02

±

290.45[4]

6.98 ±

1.62[4]
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Healthy

Volunteer

s

100 mg

(injection

)

157.39 ±

26.09

ng/mL[4]

1.29 ±

0.33[4]

1438 ±

132.46[4]

7.75 ±

1.26[4]

Gaucher

Disease

Patients

up to 27

mg/kg/da

y

3.2-8.8

µmol/L

(trough

concentr

ation)[7]

Not

applicabl

e

Not

available

Not

available

GT-

02287
Activator

Healthy

Volunteer

s

Single

and

multiple

ascendin

g doses

Linear

and

dose-

proportio

nal

Not

specified

Linear

and

dose-

proportio

nal

Not

specified

Isofagom

ine

Chapero

ne

Sprague-

Dawley

Rats

600

mg/kg

(oral

gavage)

~10,000

ng/mL

(plasma)

~2
Not

available
~4

Note: Data for GT-02287 are qualitative based on press releases of Phase 1 trial results, as

detailed quantitative data has not yet been fully published.[2][8][9][10][11] Isofagomine data is

from a preclinical study in rats, and this compound was withdrawn after Phase II clinical trials in

humans.[12][13]

Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies are often specific to the clinical

trial or preclinical study. However, a general methodology can be outlined.

Venglustat (NCT01674036):[3][4][5][14]

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and

food-effect study.

Participants: Healthy male volunteers.
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Dosing: Single oral doses of venglustat (2, 5, 15, 25, 50, 100, or 150 mg) or placebo were

administered under fasting conditions. For the food-effect part, a single dose was

administered after a high-fat breakfast.

Sample Collection: Blood samples were collected at predefined time points pre- and post-

dose to determine plasma concentrations of venglustat.

Analytical Method: Venglustat concentrations in plasma were measured using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine

pharmacokinetic parameters including Cmax, Tmax, AUC, and terminal half-life.

Ambroxol Bioequivalence Study:[1][3]

Study Design: A single-dose, randomized, open-label, three-period crossover study.

Participants: Healthy male volunteers.

Dosing: A single oral dose of a 30 mg ambroxol tablet (test or reference formulation) was

administered under fasting conditions. A washout period of one week separated each

treatment period.

Sample Collection: Blood samples were collected at various time points before and after

drug administration.

Analytical Method: Plasma concentrations of ambroxol were determined using a validated

high-performance liquid chromatography (HPLC) or LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental methods were used to calculate Cmax,

Tmax, and AUC to assess bioequivalence.

Visualizing GCase Modulation and Evaluation
To better understand the processes involved, the following diagrams illustrate a simplified

GCase signaling pathway and a typical workflow for evaluating GCase modulator

pharmacokinetics.
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Caption: Simplified signaling pathway of GCase modulation.
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Caption: Generalized workflow for pharmacokinetic evaluation.

Comparative Analysis of Enzyme Replacement
Therapies
Enzyme replacement therapies (ERTs), such as imiglucerase and velaglucerase alfa, are

proteins and thus have different pharmacokinetic properties compared to small molecule
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modulators. They are administered intravenously and are designed to be taken up by

macrophages through mannose receptors.

Preclinical studies in Gaucher disease mouse models have compared the biodistribution of

imiglucerase and velaglucerase alfa. Following intravenous injection, both enzymes primarily

localize to the liver, with smaller amounts recovered in the spleen and lungs.[15][16] Some

studies suggest that velaglucerase alfa may have a slightly greater catalytic activity and a

higher number of functional active sites compared to imiglucerase.[16][17] In a head-to-head

clinical trial, velaglucerase alfa was shown to be non-inferior to imiglucerase in terms of

efficacy, with a lower incidence of antibody formation.[18][19] However, detailed comparative

human pharmacokinetic data (Cmax, Tmax, AUC) for these ERTs are not as readily available in

the public domain as for small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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